molecular formula C19H16N4O5S B3310795 2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 946226-32-0

2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No. B3310795
CAS RN: 946226-32-0
M. Wt: 412.4 g/mol
InChI Key: MLWIRXLXKCHQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MPT0B390, is a novel small molecule that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, particularly in inhibiting the growth of cancer cells and inducing apoptosis.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound inhibits the activation of AKT and ERK, which are important signaling pathways that promote cancer cell survival and proliferation. In addition, this compound has been shown to inhibit the expression of several genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting cancer cell growth and inducing apoptosis, this compound has been shown to reduce the expression of several proteins that are involved in cancer cell survival and proliferation. Furthermore, this compound has been shown to inhibit the formation of blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is its high potency and selectivity for cancer cells, which makes it an attractive candidate for cancer treatment. In addition, this compound has been shown to have minimal toxicity in preclinical studies, which suggests that it may have a favorable safety profile in humans. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide. One direction is to investigate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the potential use of this compound in other types of cancer, such as pancreatic cancer and ovarian cancer. Furthermore, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy as a cancer treatment.

Scientific Research Applications

2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, and colorectal cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

2-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-12-15(7-4-8-17(12)23(25)26)19(24)20-14-6-3-5-13(11-14)16-9-10-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWIRXLXKCHQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Reactant of Route 6
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.